REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4]O.[CH3:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:8]=1[N:14]=[C:15]=[S:16]>O1CCCC1>[CH3:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([CH3:6])[C:8]=1[NH:14][C:15]1[S:16][CH2:4][CH2:3][CH2:2][N:1]=1
|
Name
|
|
Quantity
|
380 mL
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
749 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)N=C=S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
was kept below 45° C.
|
Type
|
ADDITION
|
Details
|
the rate of addition
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
ADDITION
|
Details
|
followed by the addition of 435 ml
|
Type
|
CUSTOM
|
Details
|
The addition funnel was removed
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
DISTILLATION
|
Details
|
was continued with the distillation of THF and water until the internal temperature
|
Type
|
CUSTOM
|
Details
|
had reached 95° C.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with 2 liters of water
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The aqueous solution was filtered through a 0.2 microfilter
|
Type
|
ADDITION
|
Details
|
The reaction mixture was made basic by the careful addition of 10% sodium hydroxide
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
FILTRATION
|
Details
|
A solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solid was then transferred into a flask
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
1 liter of acetone was added
|
Type
|
TEMPERATURE
|
Details
|
to chill the mixture
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration, and air
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C(C1NC2=NCCCS2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4]O.[CH3:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:8]=1[N:14]=[C:15]=[S:16]>O1CCCC1>[CH3:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([CH3:6])[C:8]=1[NH:14][C:15]1[S:16][CH2:4][CH2:3][CH2:2][N:1]=1
|
Name
|
|
Quantity
|
380 mL
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
749 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)N=C=S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
was kept below 45° C.
|
Type
|
ADDITION
|
Details
|
the rate of addition
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
ADDITION
|
Details
|
followed by the addition of 435 ml
|
Type
|
CUSTOM
|
Details
|
The addition funnel was removed
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
DISTILLATION
|
Details
|
was continued with the distillation of THF and water until the internal temperature
|
Type
|
CUSTOM
|
Details
|
had reached 95° C.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with 2 liters of water
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The aqueous solution was filtered through a 0.2 microfilter
|
Type
|
ADDITION
|
Details
|
The reaction mixture was made basic by the careful addition of 10% sodium hydroxide
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
FILTRATION
|
Details
|
A solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solid was then transferred into a flask
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
1 liter of acetone was added
|
Type
|
TEMPERATURE
|
Details
|
to chill the mixture
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration, and air
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C(C1NC2=NCCCS2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |